molecular formula C15H19BrN2O5 B8125582 tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B8125582
M. Wt: 387.23 g/mol
InChI Key: HMQZHUYQNKAXMC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a bromine atom, and a nitro group

Preparation Methods

The synthesis of tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine and Nitro Groups: The bromine and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be performed using a mixture of nitric acid and sulfuric acid.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anti-inflammatory agents : Compounds with similar structures have shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis and asthma.
  • Antimicrobial agents : The bromo and nitro groups may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

2. Case Studies
Recent studies have highlighted the effectiveness of related compounds in targeting specific pathways:

  • A study on imidazolopyridine derivatives demonstrated their efficacy in treating inflammatory diseases by inhibiting JAK pathways, suggesting that similar mechanisms could be explored with this compound .

Biological Studies

1. Enzyme Inhibition
Research indicates that compounds like this compound may act as enzyme inhibitors. The presence of the nitro group can enhance binding affinity to target enzymes involved in disease processes.

2. Cytotoxicity Testing
In vitro studies assessing the cytotoxic effects of related compounds have shown varying degrees of effectiveness against cancer cell lines. This suggests that this compound could be evaluated for similar properties.

Material Science

1. Polymer Chemistry
The compound's reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing material properties such as:

  • Thermal stability
  • Mechanical strength

2. Case Studies
Research on polymer composites incorporating similar pyrrolidine derivatives has shown improved performance characteristics, indicating potential applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, while the tert-butyl ester group can affect its solubility and stability.

Comparison with Similar Compounds

tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(4-bromo-3-nitrophenoxy)pyrrolidine-1-carboxylate: This compound has the bromine and nitro groups in different positions, which can affect its reactivity and biological activity.

    tert-Butyl 3-(3-chloro-4-nitrophenoxy)pyrrolidine-1-carboxylate:

    tert-Butyl 3-(3-bromo-4-aminophenoxy)pyrrolidine-1-carboxylate: The amino group can replace the nitro group, resulting in different chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Biological Activity

tert-Butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1449669-99-1, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a nitrophenoxy group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₁₅H₁₉BrN₂O₅
  • Molecular Weight : 387.23 g/mol
  • Structure : The compound consists of a tert-butyl group, a pyrrolidine ring, and a bromo-nitrophenoxy substituent, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on the target compound is limited, its structural similarity to active pyrrolidine derivatives suggests potential antimicrobial efficacy.

2. Neuroprotective Effects

Research on related nitrones has demonstrated neuroprotective effects against oxidative stress in cellular models. For example, certain para-substituted nitrones were shown to protect glial cells from tBuOOH-induced oxidative stress . Given the presence of the nitrophenoxy group in this compound, it is hypothesized that this compound may similarly exhibit neuroprotective properties.

3. Anti-inflammatory Potential

Pyrrolidine derivatives have been explored for their anti-inflammatory activities. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes . The potential for this compound to act as a COX inhibitor remains an area for future investigation.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of compounds structurally related to this compound:

StudyCompoundBiological ActivityFindings
Various nitronesNeuroprotectionDemonstrated protection against oxidative stress in glial cells.
Pyrrole derivativesAntimicrobialMIC values between 3.12 and 12.5 μg/mL against S. aureus and E. coli.
Pyrrolidine derivativesAnti-inflammatoryInhibition of COX enzymes with significant activity compared to standard drugs.

Properties

IUPAC Name

tert-butyl 3-(3-bromo-4-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-10-4-5-13(18(20)21)12(16)8-10/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQZHUYQNKAXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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